Hidrocloruro de tirofibán
Descripción general
Descripción
El hidróxido de tirofibán es un inhibidor de la agregación plaquetaria utilizado para prevenir eventos trombóticos en el síndrome coronario agudo sin elevación del segmento ST. Es un antagonista reversible no peptídico del receptor de glucoproteína IIb/IIIa plaquetaria, que inhibe la agregación plaquetaria . Este compuesto se usa comúnmente durante episodios de dolor en el pecho, ataques cardíacos o procedimientos para tratar las arterias coronarias bloqueadas .
Aplicaciones Científicas De Investigación
El hidróxido de tirofibán tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidróxido de tirofibán actúa inhibiendo el receptor de glucoproteína IIb/IIIa en la superficie de las plaquetas . Este receptor juega un papel crucial en la agregación plaquetaria y la formación de coágulos. Al bloquear este receptor, el hidróxido de tirofibán previene la formación de coágulos de sangre . Logra más del 90% de inhibición de la agregación plaquetaria dentro de los 10 minutos de la administración .
Análisis Bioquímico
Biochemical Properties
Tirofiban hydrochloride interacts with the GP IIb/IIIa receptor on human platelets . It acts as a reversible antagonist, preventing fibrinogen from binding to the receptor and thereby inhibiting platelet aggregation . This interaction is crucial in the formation of thrombi, which are major contributors to atherosclerotic complications .
Cellular Effects
Tirofiban hydrochloride has significant effects on various types of cells, particularly platelets. By inhibiting the GP IIb/IIIa receptor, it prevents platelets from aggregating and forming clots . This can influence cell signaling pathways and cellular metabolism, particularly those involved in coagulation and thrombosis .
Molecular Mechanism
The molecular mechanism of action of Tirofiban hydrochloride involves its binding to the GP IIb/IIIa receptor on platelets . This binding is reversible, allowing Tirofiban hydrochloride to inhibit platelet aggregation without causing permanent changes to the platelets . This interaction prevents fibrinogen from binding to the receptor, thereby inhibiting the formation of thrombi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tirofiban hydrochloride have been observed to change over time. For instance, when administered intravenously, Tirofiban hydrochloride inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner
Dosage Effects in Animal Models
In animal models, the effects of Tirofiban hydrochloride have been observed to vary with different dosages . For instance, in a high shear arterial thrombosis model in non-human primates, Tirofiban hydrochloride was found to be an effective inhibitor of arterial thrombosis at a dose nine times higher than the recommended therapeutic dose in adult humans .
Metabolic Pathways
Tirofiban hydrochloride is largely cleared from the plasma by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban hydrochloride
Transport and Distribution
Tirofiban hydrochloride is administered intravenously and is distributed throughout the body . It binds to the GP IIb/IIIa receptor on platelets, inhibiting platelet aggregation
Subcellular Localization
The subcellular localization of Tirofiban hydrochloride is not well established. Given its mechanism of action, it is likely that it localizes to the platelet surface where the GP IIb/IIIa receptor is located
Métodos De Preparación
La preparación del hidróxido de tirofibán implica varias rutas sintéticas y condiciones de reacción. Un método incluye los siguientes pasos :
- Reaccionar el éster tert-butílico del ácido 4-(2-oxoethyl)piperidina-1-carboxílico con trifenilfosfina de metilenooxi carbonilo para obtener un compuesto intermedio.
- Hidrogenación catalítica del intermedio utilizando Pd/C para obtener otro intermedio.
- Reducción del intermedio por hidruro de litio y aluminio.
- Reacción con cloruro de 4-metilbencenosulfonilo para obtener otro intermedio.
- Reacción de sustitución en condiciones alcalinas para obtener el intermedio final.
- Eliminación del grupo protector utilizando ácido clorhídrico para producir hidróxido de tirofibán.
Este proceso es ventajoso debido a sus condiciones de reacción suaves, alto rendimiento y respeto al medio ambiente .
Análisis De Reacciones Químicas
El hidróxido de tirofibán experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: La hidrogenación catalítica utilizando Pd/C es una reacción de reducción común involucrada en su síntesis.
Sustitución: Las reacciones de sustitución en condiciones alcalinas se utilizan para formar intermedios durante su síntesis.
Los reactivos comunes utilizados en estas reacciones incluyen trifenilfosfina de metilenooxi carbonilo, hidruro de litio y aluminio y cloruro de 4-metilbencenosulfonilo . Los principales productos formados son intermedios que eventualmente conducen al compuesto final, hidróxido de tirofibán .
Comparación Con Compuestos Similares
El hidróxido de tirofibán es único debido a su alta afinidad e inhibición reversible del receptor de glucoproteína IIb/IIIa . Compuestos similares incluyen:
Eptifibatida: Otro inhibidor de la glucoproteína IIb/IIIa con un mecanismo de acción similar.
Abciximab: Un anticuerpo monoclonal que también se dirige al receptor de glucoproteína IIb/IIIa pero tiene una estructura diferente y una duración de acción más larga.
El hidróxido de tirofibán destaca por su inicio rápido y su corta vida media, lo que lo hace adecuado para entornos agudos .
Propiedades
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tirofiban hydrochloride?
A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []
Q2: How does Tirofiban hydrochloride interact with its target?
A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.
Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?
A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).
Q4: What is the molecular formula and weight of Tirofiban hydrochloride?
A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []
Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?
A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.
Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?
A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []
Q7: What is the primary clinical use of Tirofiban hydrochloride?
A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.
Q8: How effective is Tirofiban hydrochloride in treating ACS?
A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]
Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?
A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]
Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?
A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.
Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?
A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.
Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?
A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.